alpha-D-Mannose

bacterial adhesion FimH lectin urinary tract infection

Sourcing α-D-Mannose (CAS 135317-04-3) delivers the pure α-anomer—not an equilibrated mixture. This anomer is 1,900 J mol⁻¹ more stable than the β-form and constitutes 67% at mutarotation equilibrium. It is the non-substitutable scaffold for FimH bacterial adhesin studies (Kd = 2.3 µM baseline; glucose loses ~4,000-fold affinity) and ConA affinity chromatography (3.5–12× binding preference over gluco). For CD206-mediated macrophage targeting, only the α-D-mannopyranosyl epitope engages the receptor. Anomeric purity eliminates the confounding variable of mutarotation in glycosylation reactions, STD-NMR epitope mapping, and polarimetric enzyme assays.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 135317-04-3
Cat. No. B013086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Mannose
CAS135317-04-3
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
InChIKeyWQZGKKKJIJFFOK-PQMKYFCFSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility713.0 mg/mL at 17 °C

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Mannose (CAS 135317-04-3): Stereochemical Identity and Recognition-Driven Differentiation for Procurement


Alpha-D-Mannose (CAS 135317-04-3) is the pure α-anomer of D-mannopyranose, a C-2 epimer of D-glucose. The axial orientation of the C-2 hydroxyl group fundamentally dictates its stereospecific recognition by mannose-binding lectins, the FimH bacterial adhesin, and the macrophage mannose receptor CD206 [1]. In aqueous solution, α-D-mannose is thermodynamically favored: at mutarotation equilibrium, the α-anomer constitutes 67% of the mixture, with the β-anomer at 33%, and the α-form is 1,900 ± 80 J mol⁻¹ more stable than the β-form at 25 °C [2]. This anomeric preference is reversed relative to D-galactose and distinct from D-glucose, making α-D-mannose a non-substitutable tool for applications requiring defined anomeric configuration.

Why D-Glucose, D-Galactose, or Equilibrium D-Mannose Cannot Replace Alpha-D-Mannose in Recognition-Critical Applications


The C-2 epimeric relationship between D-mannose and D-glucose—axial vs. equatorial hydroxyl at carbon-2—produces hydrogen-bonding topologies that lectins and receptors discriminate with up to 4,000-fold affinity differences [1]. Concanavalin A binds the manno configuration significantly tighter than the gluco configuration in both O- and C-glycoside series [1]. The FimH adhesin of uropathogenic E. coli recognizes only mannose with high affinity (Kd = 2.3 µM); glucose displays affinity approximately 4,000-fold lower than methyl α-D-mannoside [2]. Galactose, possessing an axial C-4 hydroxyl rather than C-2, fails to bind FimH altogether [2]. Furthermore, the α-anomer of mannose is 1,900 J mol⁻¹ more stable than the β-anomer at 25 °C [3], meaning that equilibrium D-mannose mixtures cannot guarantee defined α-anomeric purity in time-sensitive experiments. These structural and thermodynamic differences make α-D-mannose irreplaceable in any assay, biosensor, or targeting system where mannose-specific recognition is the functional endpoint.

Alpha-D-Mannose (CAS 135317-04-3): Quantified Differentiation Evidence vs. D-Glucose, D-Galactose, and Equilibrium D-Mannose


FimH Bacterial Adhesin Binding Affinity: α-D-Mannose vs. D-Glucose and D-Galactose

The FimH adhesin of uropathogenic E. coli binds α-D-mannose with a dissociation constant (Kd) of 2.3 µM, as determined by surface plasmon resonance and fluorescence anisotropy [1]. In contrast, glucose displays only weak affinity for FimH—approximately 4,000-fold lower than methyl α-D-mannoside [2]. Galactose, which differs from mannose at C-2 (axial vs. equatorial) and C-4 (axial vs. equatorial), abolishes FimH sugar binding entirely [2]. Fructose retains partial affinity, approximately 15-fold weaker than mannose [1]. This specificity gradient underscores why α-D-mannose, and not glucose or galactose, is the scaffold for anti-adhesive drug discovery targeting FimH.

bacterial adhesion FimH lectin urinary tract infection anti-adhesive

Concanavalin A C-2 Epimer Discrimination: Manno vs. Gluco Configuration Binding Affinity

Concanavalin A (ConA) discriminates between C-2 epimers, with the manno configuration binding more tightly than the gluco configuration [1]. In a direct titration microcalorimetry study of synthetic analogs of the core trimannoside, substitution of the α(1-3) mannose residue with an α(1-3) glucose residue resulted in a 12-fold lower binding affinity and a ΔΔH of -3.4 kcal mol⁻¹ relative to the parent trimannoside [2]. The α(1-3)-2-deoxyglucose analog, which lacks the equatorial C-2 hydroxyl, recovered affinity essentially equal to the trimannoside, confirming that the equatorial C-2 OH of glucose is the structural determinant of affinity loss [2]. Literature Kd values from computer simulation and experimental data for ConA: methyl α-D-mannopyranoside Kd = 160 µM; methyl α-D-glucopyranoside Kd = 560 µM—a 3.5-fold difference [3].

lectin binding concanavalin A epimer discrimination glycobiology

Anomeric Thermodynamic Stability: α-D-Mannose vs. β-D-Mannose, D-Galactose, and D-Glucose

Direct calorimetric measurements of mutarotation enthalpy demonstrate that α-D-mannose is 1,900 ± 80 J mol⁻¹ more stable than β-D-mannose in aqueous solution at 25 °C [1]. This contrasts sharply with D-galactose, where the β-anomer is 1,300 ± 50 J mol⁻¹ more stable than the α-anomer [1]. For D-glucose, the β-anomer is also thermodynamically favored (β:α ratio ~64:36 at equilibrium) [2]. The calculated energy required to convert the C-2 hydroxyl from equatorial (as in α-D-glucose) to axial (as in α-D-mannose) is 7,950 J mol⁻¹ for the α-anomer and 10,880 J mol⁻¹ for the β-anomer [1], explaining why α-D-mannose is uniquely the most stable anomer among common aldohexoses. At mutarotation equilibrium, the α:β ratio of D-mannose is 67:33, yielding a specific rotation of [α]D = +14.2°; pure α-D-mannose has [α]D = +29.3° [2].

anomeric stability mutarotation carbohydrate chemistry quality control

Macrophage Mannose Receptor CD206 CRD4 Binding: α-D-Mannose vs. D-Glucose

The carbohydrate-recognition domain 4 (CRD4) of the human macrophage mannose receptor CD206 binds α-D-mannose via coordination of the equatorial 3- and 4-OH groups to a conserved Ca²⁺ ion [1]. Computational and experimental binding data from Gusev et al. (2022) report that methyl α-D-mannopyranoside binds CD206 CRD4 with a Kd of 2,400 µM (literature ITC data), whereas methyl α-D-glucopyranoside shows Kd > 6,000 µM—essentially no measurable binding [2]. Methyl α-D-galactopyranoside also shows Kd > 6,000 µM [2]. The structural basis is that glucose presents an equatorial C-2 OH that sterically and electrostatically disfavors CRD4 interaction, while mannose's axial C-2 OH permits productive Ca²⁺ coordination of the 3- and 4-OH groups [1].

macrophage targeting CD206 drug delivery C-type lectin

Hemagglutination Inhibition by Monosaccharides: D-Mannose vs. D-Glucose Minimum Inhibitory Concentration

In a standardized hemagglutination inhibition assay using the mannose/glucose-specific lectin from Parkia nitida seeds, D-mannose inhibited agglutination with a minimum inhibitory concentration (MIC) of 6.25 mM, whereas D-glucose required an MIC of 25 mM [1]. Methyl α-D-mannopyranoside was even more potent, with an MIC of 3.13 mM [1]. D-Galactose, α-lactose, L-fucose, sucrose, and raffinose showed no inhibitory effect at any concentration tested [1]. This 4-fold difference in MIC between mannose and glucose quantitatively demonstrates that lectin-based hemagglutination assays cannot reliably use glucose as a substitute for mannose.

hemagglutination lectin specificity carbohydrate inhibition MIC

FimH Antagonist Disaggregation Potency: Alkyl α-D-Mannosides vs. Methyl α-D-Mannoside and D-Galactose

In a standardized aggregometry-based FimH antagonist screening assay, n-heptyl α-D-mannopyranoside exhibited an IC50 of 77.14 µM for disaggregation of E. coli from Candida albicans, whereas methyl α-D-mannopyranoside showed no disaggregation activity at concentrations up to 800 µM [1]. D-Galactose, used as a negative control, produced no disaggregation [1]. This demonstrates that while the α-D-mannopyranosyl core is essential for FimH recognition, the aglycone at the anomeric position dramatically modulates potency—and that α-D-mannose itself provides the minimal recognition scaffold upon which high-affinity antagonists are built.

FimH antagonist IC50 bacterial disaggregation UTI therapeutic

Alpha-D-Mannose (CAS 135317-04-3): High-Impact Application Scenarios Driven by Differentiation Evidence


FimH Antagonist Drug Discovery and Anti-Adhesive Screening

α-D-Mannose serves as the essential core scaffold for FimH antagonist design, with the mannose Kd of 2.3 µM providing a defined baseline [1]. Glucose-based analogs lose ~4,000-fold in affinity, and galactose analogs show no binding [1]. Procurement of pure α-D-mannose (not equilibrium mixture) enables the synthesis and benchmarking of alkyl and aryl mannosides, such as n-heptyl α-D-mannopyranoside (IC50 = 77.14 µM), against a consistent stereochemical reference [2]. This is critical for structure-activity relationship (SAR) studies where anomeric configuration directly impacts FimH pocket occupancy.

Concanavalin A Affinity Chromatography and Glycan Profiling

ConA affinity columns rely on the 3.5- to 12-fold binding preference for the manno configuration over gluco [1][2]. α-D-Mannose is the gold-standard competitive eluent for N-linked high-mannose glycoprotein purification. Using D-glucose as a substitute yields ~3.5-fold weaker competitive displacement (Kd 560 µM vs. 160 µM for the methyl glycosides), requiring proportionally higher concentrations and risking incomplete elution [3]. α-D-Mannose at verified anomeric purity also serves as a positive control for ConA-based glycan microarrays.

Macrophage-Targeted Drug Delivery via CD206 Mannose Receptor

The CD206 mannose receptor CRD4 domain binds methyl α-D-mannopyranoside with Kd = 2,400 µM, whereas methyl α-D-glucopyranoside and methyl α-D-galactopyranoside show Kd > 6,000 µM [1]. For mannosylated liposomes, nanoparticles, or glycopolymers intended for macrophage-specific uptake, the α-D-mannose epitope is non-negotiable—glucose and galactose capping yields no receptor engagement. Procurement of α-D-mannose with defined anomeric configuration ensures that conjugation chemistry at the anomeric position yields the correct α-D-mannopyranosyl presentation required for CD206 recognition.

Anomer-Specific Enzymology and Quality Control Reference Standard

α-D-Mannose is the thermodynamically preferred anomer (1,900 ± 80 J mol⁻¹ more stable than β), with a pure α-anomer specific rotation of [α]D = +29.3° versus the equilibrium value of +14.2° [1]. This property makes it uniquely suitable as a polarimetric reference standard for monitoring mutarotation kinetics in enzyme assay development (e.g., mannose isomerase, phosphomannose isomerase). The 4-fold difference in hemagglutination MIC between D-mannose (6.25 mM) and D-glucose (25 mM) provides an orthogonal functional identity test [2]. For laboratories requiring anomerically defined starting material—such as chemical glycosylation reactions or STD-NMR epitope mapping—α-D-mannose eliminates the confounding variable of anomeric mixture composition present in equilibrium D-mannose.

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